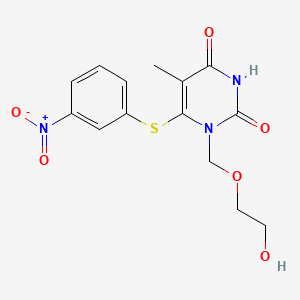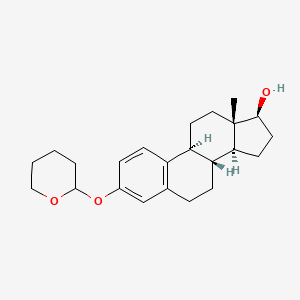
Estradiol 3-tetrahydropyranyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol 3-tetrahydropyranyl ether is a synthetic estrogen and estrogen ether. It is a derivative of estradiol, a naturally occurring hormone in the human body. This compound was developed to improve the oral activity of estradiol, making it more effective when administered orally. Although it was never marketed, it has been reported to possess significantly improved oral activity compared to estradiol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol 3-tetrahydropyranyl ether is synthesized by reacting estradiol with tetrahydropyranyl chloride in the presence of an acid catalyst. This reaction forms a protective tetrahydropyranyl group on the hydroxyl group of estradiol, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically involve the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
Estradiol 3-tetrahydropyranyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate the parent alcohol.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of estrogen ethers and their reactivity.
Biology: Research has focused on its biological activity and potential as a more effective oral estrogen therapy.
Medicine: Studies have explored its antifertility activity and potential use in hormone replacement therapy.
Industry: Its improved oral activity makes it a candidate for developing new pharmaceutical formulations
Mechanism of Action
Estradiol 3-tetrahydropyranyl ether exerts its effects by mimicking the action of natural estrogen. It binds to estrogen receptors in various tissues, including the breast, uterus, and bone. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent physiological effects. The tetrahydropyranyl group enhances its oral bioavailability, allowing for more effective absorption and utilization in the body .
Comparison with Similar Compounds
Estradiol 3-tetrahydropyranyl ether is unique due to its improved oral activity compared to other estrogen derivatives. Similar compounds include:
Estradiol 17β-tetrahydropyranyl ether: Another derivative with a tetrahydropyranyl group at a different position.
Estradiol acetate: An esterified form of estradiol with improved stability and bioavailability.
Ethinylestradiol: A synthetic form of estradiol commonly used in oral contraceptives due to its high bioavailability
These compounds share similar estrogenic effects but differ in their chemical structure, stability, and bioavailability, making this compound a unique and valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
41781-86-6 |
|---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H32O3/c1-23-12-11-18-17-8-6-16(26-22-4-2-3-13-25-22)14-15(17)5-7-19(18)20(23)9-10-21(23)24/h6,8,14,18-22,24H,2-5,7,9-13H2,1H3/t18-,19-,20+,21+,22?,23+/m1/s1 |
InChI Key |
BOLMNLJKDBCJIB-CUFSGNDSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5CCCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



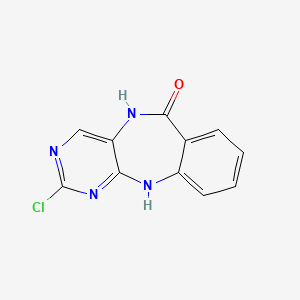
![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
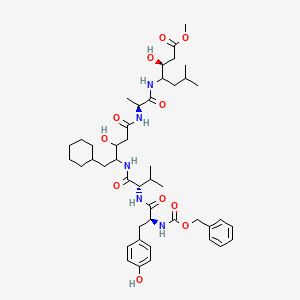
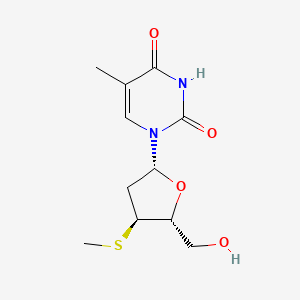
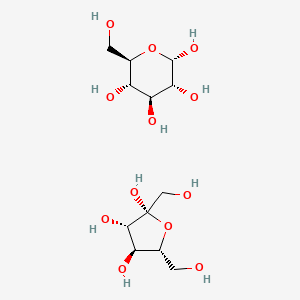

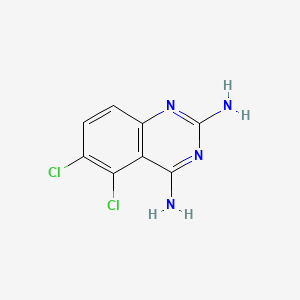
![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
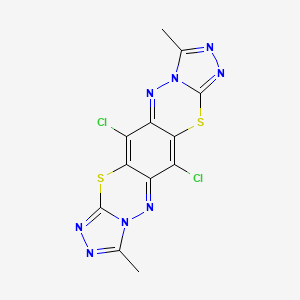
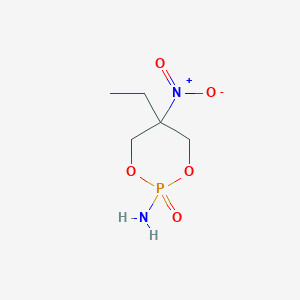
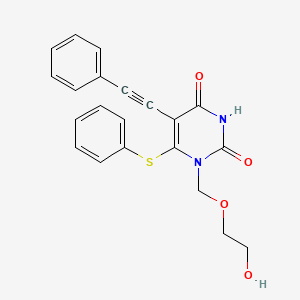
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
